(S)-tert-Butyl 2-amino-2-phenylacetate
Description
(S)-tert-Butyl 2-amino-2-phenylacetate, also known as (S)-tert-butyl 2-amino-2-phenylacetate, is a novel compound that has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to be a useful reagent for the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been extensively studied. This article will provide an overview of (S)-tert-butyl 2-amino-2-phenylacetate, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Environmental Occurrence and Toxicity of Phenolic Antioxidants
Synthetic phenolic antioxidants, including compounds related to (S)-tert-Butyl 2-amino-2-phenylacetate, have been studied for their environmental occurrence, human exposure, and potential toxicity. These compounds are used in industrial applications to prevent oxidative reactions. Recent studies suggest some of these antioxidants may cause hepatic toxicity, exhibit endocrine-disrupting effects, or even possess carcinogenic properties. Future research is encouraged to explore novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Sensors and Biosensors for Amino Acids Detection
Research into sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids, including those structurally related to (S)-tert-Butyl 2-amino-2-phenylacetate, has grown. These developments are significant for medicine and pharmacy, offering efficient devices for medicine quality control and disease monitoring (Dinu & Apetrei, 2022).
Neuro-inflammatory Processes in Neurodegenerative Diseases
Studies on alpha-phenyl-tert-butyl-nitrone (PBN) and its neuroprotective actions suggest potential therapeutic applications for neurodegenerative diseases. The research indicates that compounds like PBN may inhibit signal transduction processes involved in neuro-inflammatory responses, which could be beneficial for treating diseases like Alzheimer's (Floyd, Hensley, & Bing, 2000).
Biodegradation of Fuel Additives
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate structurally related to (S)-tert-Butyl 2-amino-2-phenylacetate, have been reviewed. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, with implications for environmental remediation strategies (Thornton et al., 2020).
Three-phase Partitioning in Bioseparation
Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been highlighted for its efficiency in separating bioactive molecules. This method is applicable in the food, cosmetic, and medical industries, demonstrating the versatile applications of chemical principles related to (S)-tert-Butyl 2-amino-2-phenylacetate (Yan et al., 2018).
properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYKRGXTOVWFL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426832 | |
Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-amino-2-phenylacetate | |
CAS RN |
53934-78-4 | |
Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | H-Phg-OtBu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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